molecular formula C14H13BrN2O B3124113 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide CAS No. 31563-00-5

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide

Cat. No.: B3124113
CAS No.: 31563-00-5
M. Wt: 305.17 g/mol
InChI Key: DKAUBYPVNZWKNN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide is a substituted imidazo[1,2-a]pyridine derivative characterized by a 4-methoxyphenyl group at the C2 position and a hydrobromide counterion. This compound (CAS: 31563-00-5; Molecular Formula: C₁₄H₁₃BrN₂O, MW: 305.18) is synthesized via multicomponent reactions (MCRs) involving aminopyridines and carbonyl-containing reagents . Its structural and electronic properties, influenced by the electron-donating methoxy group, make it a candidate for pharmacological and materials science applications, particularly in kinase inhibition and fluorescence-based studies .

Properties

IUPAC Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O.BrH/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13;/h2-10H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAUBYPVNZWKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31563-00-5
Record name Imidazo[1,2-a]pyridine, 2-(4-methoxyphenyl)-, hydrobromide (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31563-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate undergoes cyclization in the presence of a suitable acid catalyst to yield the imidazo[1,2-a]pyridine core. The final step involves the addition of hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced imidazo[1,2-a]pyridine compounds, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as cyclooxygenase-2 (COX-2), thereby reducing inflammation. The compound can also interact with DNA and proteins, leading to its anticancer effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy) improve fluorescence intensity and redshift emission compared to electron-withdrawing groups (e.g., nitro, bromo) .
  • Bulkier substituents (e.g., 7-methyl) enhance solubility but may reduce reactivity in MCRs .

Fluorescence Properties

  • 2-(4-Methoxyphenyl) Derivatives : Exhibit strong fluorescence with Stokes shifts >100 nm, suitable for ESIPT (excited-state intramolecular proton transfer) applications .
  • Comparison with Chloro/Nitro Analogues: 2-(4-Chlorophenyl) derivatives show quenched fluorescence due to heavy atom effects . Nitro-substituted derivatives (e.g., 6g) are non-fluorescent, as nitro groups disrupt π-conjugation .

Reactivity in Chemical Transformations

  • Arylomethylation : 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine reacts with boronic acids under MCR conditions but requires optimized catalysts (e.g., Pd/C) to improve yields beyond 10% .
  • Selenophene Annulation: Bromo derivatives (e.g., 2-(4-bromophenyl)) undergo CuI-catalyzed cyclization with elemental selenium, whereas methoxy analogues are unreactive under these conditions .

Biological Activity

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a methoxy group at the para position of the phenyl ring and an imidazo[1,2-a]pyridine moiety. The presence of these functional groups is crucial for its biological activity. The chemical formula is C13H12BrN3OC_{13}H_{12}BrN_3O with a molecular weight of approximately 304.16 g/mol.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit key signaling pathways involved in tumor growth, such as CDK and VEGFR pathways. A study highlighted that certain derivatives displayed nanomolar inhibitory concentrations against various cancer cell lines, including lung carcinoma and colorectal carcinoma .

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridineHCT-116 (Colorectal)<0.5CDK inhibition
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridineNCI-H460 (Lung)<0.7VEGFR inhibition

Antimicrobial Activity

Imidazo[1,2-a]pyridines have also demonstrated antimicrobial effects against various pathogens. Studies have shown that derivatives can inhibit the growth of Mycobacterium tuberculosis and other bacterial strains . The structure-activity relationship suggests that modifications at specific positions on the imidazo ring enhance antibacterial potency.

Table 2: Antimicrobial Activity of Selected Imidazo[1,2-a]pyridines

CompoundPathogenMIC (µg/mL)Activity Type
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridineMycobacterium tuberculosis<0.5Antimycobacterial
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridineE. coli32Moderate antibacterial

Anti-inflammatory and Analgesic Effects

The compound has been investigated for its anti-inflammatory properties as well. It has shown potential in reducing inflammatory markers in vitro and in animal models . Additionally, analgesic effects have been noted in preclinical studies, suggesting its utility in pain management therapies.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the imidazo[1,2-a]pyridine scaffold significantly influence biological activity. For example:

  • Methoxy Substitution : The presence of a methoxy group at the para position enhances solubility and bioavailability.
  • Phenyl Ring Modifications : Alterations on the phenyl ring can lead to improved selectivity for specific biological targets.

Case Studies

Several case studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:

  • A clinical trial involving a derivative showed promising results in patients with advanced solid tumors, demonstrating an ability to inhibit tumor progression significantly.
  • Another study reported successful outcomes in treating multidrug-resistant tuberculosis using a combination therapy that included an imidazo derivative .

Q & A

Q. What are the standard synthetic routes for 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide, and what are the critical reaction conditions?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes. For example, Vilsmeier-Haack formylation is used to introduce the carbaldehyde group at position 3 of the imidazo[1,2-a]pyridine scaffold .
  • Step 2 : Introduction of the 4-methoxyphenyl substituent via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) in DMF is often employed for electrophilic substitution reactions .
  • Final Hydrobromide Salt Formation : The free base is treated with hydrobromic acid (HBr) in a polar solvent (e.g., ethanol) to yield the hydrobromide salt.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d₆ or CDCl₃) confirm the aromatic proton environment and substituent positions. For example, the methoxy group at 4-position shows a singlet at ~3.8 ppm in 1^1H NMR .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., calculated vs. observed m/z for C₁₄H₁₃N₂O·HBr) .
  • X-ray Crystallography : Determines crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Q. What are common impurities or byproducts encountered during synthesis?

  • Unreacted Intermediates : Residual 2-aminopyridine or haloketones.
  • Over-Oxidation Byproducts : For example, nitro or carbonyl derivatives if reaction conditions are not tightly controlled .
  • Dimerization Products : Observed in imidazo[1,2-a]pyridine syntheses under high-temperature reflux .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-π stacking) influence the compound’s stability and crystallinity?

X-ray studies of analogous compounds reveal:

  • Hydrogen Bonding : The hydrobromide counterion forms strong hydrogen bonds with the pyridine nitrogen, stabilizing the crystal lattice .
  • π-π Stacking : The 4-methoxyphenyl group engages in edge-to-face interactions with adjacent aromatic rings, affecting solubility and melting point .
    Methodological Tip : Use Hirshfeld surface analysis to quantify intermolecular interactions in crystallographic data .

Q. How can synthetic yield be optimized when scaling up the reaction?

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions .
  • Solvent Optimization : Replace DMF with toluene or THF to reduce side reactions during formylation .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (e.g., 1:1 to 3:1) to separate polar byproducts .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS deviations)?

  • Dynamic NMR Experiments : Variable-temperature 1^1H NMR can identify conformational exchange causing peak splitting .
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to confirm nitrogen connectivity in ambiguous HRMS profiles .
  • DFT Calculations : Compare experimental IR or Raman spectra with computational models to validate structural assignments .

Q. How does the 4-methoxy substituent affect electronic properties and reactivity?

  • Electron-Donating Effect : The methoxy group increases electron density on the phenyl ring, enhancing electrophilic substitution reactivity at the para position.
  • Steric Effects : Bulkier substituents (e.g., 4-chlorophenyl) reduce coupling efficiency in Suzuki reactions compared to methoxy .
    Experimental Validation : Cyclic voltammetry (CV) can quantify redox potentials influenced by substituent electronics .

Q. What are the challenges in achieving enantiomeric purity for chiral derivatives?

  • Racemization Risk : The imidazo[1,2-a]pyridine core is prone to racemization under acidic or high-temperature conditions.
  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC for enantiomer separation .

Methodological Notes

  • Controlled Reaction Conditions : Maintain temperatures below 10°C during POCl₃-mediated formylation to prevent decomposition .
  • Alternative Salt Forms : Compare hydrobromide with hydrochloride salts for improved solubility in biological assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide
Reactant of Route 2
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2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide

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